molecular formula C11H15ClFN B1488076 Cyclobutyl(3-fluorophenyl)methanamine hydrochloride CAS No. 1864058-87-6

Cyclobutyl(3-fluorophenyl)methanamine hydrochloride

Cat. No.: B1488076
CAS No.: 1864058-87-6
M. Wt: 215.69 g/mol
InChI Key: YHJFKNKAJDAFOX-UHFFFAOYSA-N
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Description

Cyclobutyl(3-fluorophenyl)methanamine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclobutyl group attached to a 3-fluorophenyl ring, with an amine group and a hydrochloride counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(3-fluorophenyl)methanamine hydrochloride typically involves the following steps:

  • Formation of Cyclobutyl(3-fluorophenyl)methanamine: This can be achieved through the reaction of cyclobutyl bromide with 3-fluorophenylmagnesium bromide, followed by reduction of the intermediate imine.

  • Conversion to Hydrochloride Salt: The free base amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl(3-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding amine oxide.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Amine Oxide: Formed through oxidation.

  • Free Base Amine: Formed through reduction.

  • Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Cyclobutyl(3-fluorophenyl)methanamine hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapies.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclobutyl(3-fluorophenyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Cyclobutyl(3-fluorophenyl)methanamine hydrochloride is unique due to its specific structural features. Similar compounds include:

  • Cyclobutyl(3-chlorophenyl)methanamine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

  • Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride: Similar structure but with a methoxy group instead of fluorine.

These compounds differ in their reactivity and biological activity due to the different substituents on the phenyl ring.

Properties

IUPAC Name

cyclobutyl-(3-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8;/h2,5-8,11H,1,3-4,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJFKNKAJDAFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC(=CC=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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